molecular formula C31H39Cl3N4O2S B12726789 1-Piperazinamine, 4-(8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-N-((4-(2-(dimethylamino)ethoxy)-3-ethoxyphenyl)methylene)-, dihydrochloride, hydrate CAS No. 86759-10-6

1-Piperazinamine, 4-(8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-N-((4-(2-(dimethylamino)ethoxy)-3-ethoxyphenyl)methylene)-, dihydrochloride, hydrate

Cat. No.: B12726789
CAS No.: 86759-10-6
M. Wt: 638.1 g/mol
InChI Key: KXCDKHTVQRLEQW-NOOWTVGFSA-N
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Description

1-Piperazinamine, 4-(8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-N-((4-(2-(dimethylamino)ethoxy)-3-ethoxyphenyl)methylene)-, dihydrochloride, hydrate is a complex organic compound. It is characterized by its unique structure, which includes a piperazine ring, a dibenzothiepin moiety, and various functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the piperazine ring, the introduction of the dibenzothiepin moiety, and the addition of various functional groups. Common reagents used in these reactions include chlorinating agents, reducing agents, and various solvents. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods to those used in laboratory settings. industrial processes often require optimization for efficiency, yield, and cost-effectiveness. This may involve the use of continuous flow reactors, automated systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions may vary depending on the desired transformation but often include specific temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.

    Industry: Utilized in the development of new materials or as a component in various industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-Piperazinamine derivatives: Compounds with similar piperazine structures.

    Dibenzothiepin derivatives: Compounds with similar dibenzothiepin moieties.

    Phenylmethylene derivatives: Compounds with similar phenylmethylene groups.

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features. This uniqueness may confer specific biological or chemical properties that distinguish it from other similar compounds.

Properties

CAS No.

86759-10-6

Molecular Formula

C31H39Cl3N4O2S

Molecular Weight

638.1 g/mol

IUPAC Name

2-[4-[(E)-[4-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]iminomethyl]-2-ethoxyphenoxy]-N,N-dimethylethanamine;dihydrochloride

InChI

InChI=1S/C31H37ClN4O2S.2ClH/c1-4-37-29-19-23(9-11-28(29)38-18-17-34(2)3)22-33-36-15-13-35(14-16-36)27-20-24-7-5-6-8-30(24)39-31-12-10-25(32)21-26(27)31;;/h5-12,19,21-22,27H,4,13-18,20H2,1-3H3;2*1H/b33-22+;;

InChI Key

KXCDKHTVQRLEQW-NOOWTVGFSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/N2CCN(CC2)C3CC4=CC=CC=C4SC5=C3C=C(C=C5)Cl)OCCN(C)C.Cl.Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NN2CCN(CC2)C3CC4=CC=CC=C4SC5=C3C=C(C=C5)Cl)OCCN(C)C.Cl.Cl

Origin of Product

United States

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